Cas no 1823064-87-4 ((5-Nitrofuran-2-yl)methanethiol)

(5-Nitrofuran-2-yl)methanethiol is a nitrofuran-derived thiol compound characterized by the presence of a reactive thiol (-SH) group attached to a 5-nitrofuran scaffold. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of sulfur-containing heterocycles or functionalized nitrofuran derivatives. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiol moiety allows for further derivatization via thiol-ene chemistry or metal coordination. Its applications include pharmaceutical research, where nitrofuran motifs are explored for antimicrobial and antiprotozoal activity. Proper handling is required due to potential sensitivity to oxidation and the reactive nature of the thiol group. Storage under inert conditions is recommended to maintain stability.
(5-Nitrofuran-2-yl)methanethiol structure
1823064-87-4 structure
Product name:(5-Nitrofuran-2-yl)methanethiol
CAS No:1823064-87-4
MF:C5H5NO3S
Molecular Weight:159.163100004196
CID:5711912
PubChem ID:20623964

(5-Nitrofuran-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

    • EN300-1288907
    • (5-nitrofuran-2-yl)methanethiol
    • SCHEMBL5077063
    • 1823064-87-4
    • 2-Furanmethanethiol, 5-nitro-
    • (5-Nitrofuran-2-yl)methanethiol
    • インチ: 1S/C5H5NO3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2
    • InChIKey: CJABBMPSYURIQT-UHFFFAOYSA-N
    • SMILES: SCC1=CC=C([N+](=O)[O-])O1

計算された属性

  • 精确分子量: 158.99901420g/mol
  • 同位素质量: 158.99901420g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 135
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 60Ų

じっけんとくせい

  • 密度みつど: 1.390±0.06 g/cm3(Predicted)
  • Boiling Point: 286.7±25.0 °C(Predicted)
  • 酸度系数(pKa): 8.86±0.10(Predicted)

(5-Nitrofuran-2-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1288907-500mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
500mg
$535.0 2023-10-01
Enamine
EN300-1288907-50mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
50mg
$468.0 2023-10-01
Enamine
EN300-1288907-1000mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
1000mg
$557.0 2023-10-01
Enamine
EN300-1288907-1.0g
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
1g
$0.0 2023-06-07
Enamine
EN300-1288907-100mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
100mg
$490.0 2023-10-01
Enamine
EN300-1288907-10000mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
10000mg
$2393.0 2023-10-01
Enamine
EN300-1288907-250mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
250mg
$513.0 2023-10-01
Enamine
EN300-1288907-5000mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
5000mg
$1614.0 2023-10-01
Enamine
EN300-1288907-2500mg
(5-nitrofuran-2-yl)methanethiol
1823064-87-4
2500mg
$1089.0 2023-10-01

(5-Nitrofuran-2-yl)methanethiol 関連文献

(5-Nitrofuran-2-yl)methanethiolに関する追加情報

Introduction to (5-Nitrofuran-2-yl)methanethiol (CAS No. 1823064-87-4)

The compound (5-Nitrofuran-2-yl)methanethiol, identified by the CAS number 1823064-87-4, is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of thiol-containing heterocyclic compounds, which have garnered significant attention in recent years due to their potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule consists of a furan ring substituted with a nitro group at the 5-position and a methanethiol group at the 2-position, making it a derivative of furan with functional groups that impart distinctive chemical properties.

Recent studies have highlighted the importance of (5-Nitrofuran-2-yl)methanethiol in the development of novel therapeutic agents. The nitro group is known for its ability to participate in redox reactions, which can be exploited in drug delivery systems. Additionally, the thiol group provides opportunities for forming disulfide bonds, which are crucial in protein interactions and stabilization. These properties make this compound a valuable building block in medicinal chemistry.

The synthesis of (5-Nitrofuran-2-yl)methanethiol involves a multi-step process that typically includes the nitration of furan derivatives followed by thiolation. Researchers have optimized these steps to achieve higher yields and purities, ensuring that the compound is readily available for further studies. The compound's stability under various conditions has also been extensively investigated, making it suitable for use in both laboratory and industrial settings.

In terms of applications, (5-Nitrofuran-2-yl)methanethiol has shown promise in the field of agrochemistry. Its ability to act as a precursor for bioactive molecules has led to its use in the development of pesticides and herbicides. Furthermore, the compound's reactivity with other functional groups makes it an ideal candidate for click chemistry reactions, enabling the creation of complex molecular architectures with tailored functionalities.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (5-Nitrofuran-2-yl)methanethiol. Quantum mechanical calculations have revealed that the nitro group significantly alters the electron distribution within the furan ring, enhancing its electrophilic character. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its catalytic properties.

The environmental impact of (5-Nitrofuran-2-yl)methanethiol has also been a topic of interest. Studies have shown that under certain conditions, this compound can undergo biodegradation, reducing its persistence in natural ecosystems. However, further research is required to fully understand its environmental fate and to develop strategies for minimizing its ecological footprint.

In conclusion, (5-Nitrofuran-2-yl)methanethiol (CAS No. 1823064-87-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in modern chemical research. As advancements in synthetic methods and computational modeling continue to unfold, we can expect even more innovative uses for this compound in the near future.

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